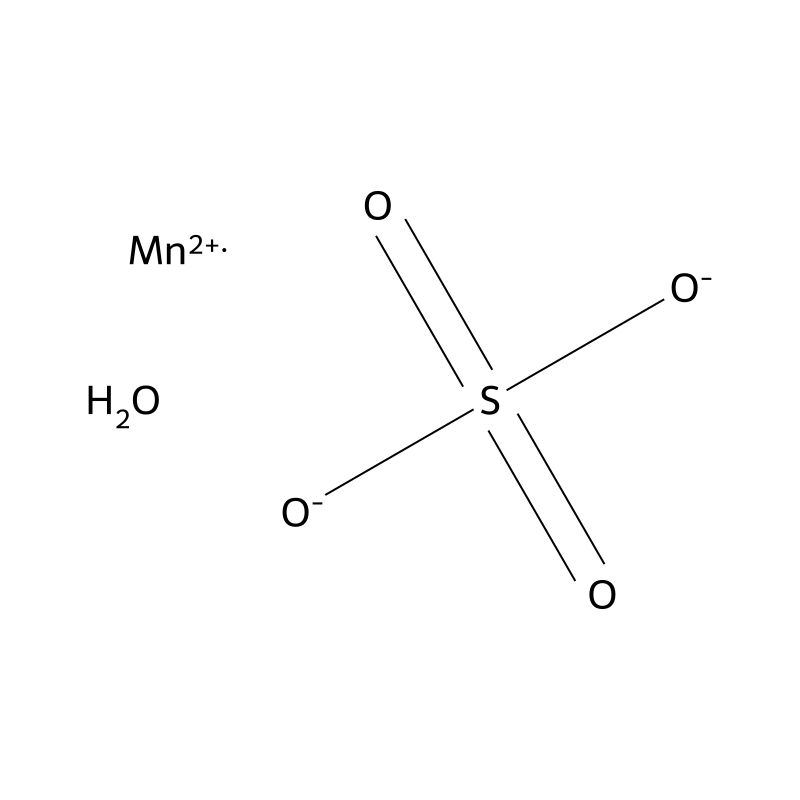

Manganese sulfate monohydrate

H2MnO5S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

H2MnO5S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water, g/100ml: 76.2 (freely soluble)

Synonyms

Canonical SMILES

Plant Biology and Nutrition

- Essential Nutrient: Manganese is a crucial micronutrient for plants, playing a key role in photosynthesis, nitrogen metabolism, and disease resistance []. Manganese sulfate monohydrate is a readily soluble source of manganese, often included in plant cell culture media like Murashige and Skoog (MS) medium [].

- Stress Tolerance Studies: Researchers utilize manganese sulfate monohydrate to investigate plant responses to various stress factors like salinity, drought, and heavy metal contamination []. By studying how plants adjust their manganese uptake and metabolism under stress, scientists gain insights into plant adaptation and resilience mechanisms.

Environmental Research

- Radium Removal: Manganese sulfate monohydrate has been explored as a potential method for removing radium from drinking water []. It can co-precipitate with radium, forming an insoluble compound that can be filtered out of the water.

- Microbial Bioremediation: Research explores the potential of manganese sulfate monohydrate to enhance the bioremediation of organic pollutants by stimulating the growth and activity of manganese-oxidizing bacteria []. These bacteria can degrade various pollutants like aromatic hydrocarbons and chlorinated solvents.

Material Science

- Battery Research: Manganese sulfate monohydrate is being investigated as a potential cathode material for lithium-ion and sodium-ion batteries []. Its unique structure and electrochemical properties offer promising avenues for developing efficient and sustainable energy storage solutions.

- Nanoparticle Synthesis: Researchers use manganese sulfate monohydrate as a precursor for the synthesis of manganese-based nanoparticles with specific properties desirable for various applications, such as catalysis and magnetism [].

Manganese sulfate monohydrate has the chemical formula MnSO₄·H₂O and is characterized as a pale pink deliquescent solid. It is a hydrated form of manganese(II) sulfate and is commercially significant due to its role as a precursor to manganese metal and other manganese compounds . The compound typically appears as a fine powder and has a molecular weight of approximately 169.0 g/mol .

Biological Role:

Manganese sulfate monohydrate serves as a critical manganese source for various biological processes. Manganese is a cofactor for numerous enzymes involved in energy metabolism, carbohydrate and protein synthesis, and antioxidant defense mechanisms.

Industrial Applications:

In industry, manganese sulfate monohydrate finds applications in:

- Fertilizer production: As a source of manganese, a vital micronutrient for plant growth.

- Feed additive: To supplement the diet of livestock and improve their health.

- Water treatment: For the removal of radium from drinking water.

- Dyeing and pigment production: As a mordant to enhance colorfastness of dyes on fabrics.

Manganese sulfate monohydrate is considered moderately toxic upon ingestion or inhalation. Exposure can cause irritation of the skin, eyes, and respiratory tract. Chronic exposure to high levels of manganese can lead to neurological problems like manganism, characterized by tremors, clumsiness, and difficulty walking.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling the compound.

- Ensure proper ventilation in the workplace to avoid inhalation of dust.

- Wash hands thoroughly after handling the compound.

- Dispose of waste according to local regulations.

- Formation of Manganese Compounds: When treated with sodium carbonate, manganese sulfate can precipitate manganese carbonate, which upon calcination yields manganese oxides.

- Electrolysis: Electrolysis of manganese sulfate can produce manganese dioxide, which is utilized in battery applications .

- Oxidation Reactions: The oxidation of manganese sulfate with potassium permanganate can yield chemical manganese dioxide, another important material in various applications .

Manganese is an essential trace element in biological systems. Manganese sulfate monohydrate plays a crucial role in:

- Enzyme Activation: It activates several enzymes involved in metabolic processes, including those responsible for amino acid breakdown and energy production .

- Nutritional Supplement: It is commonly used as a dietary supplement to prevent manganese deficiency in both animals and humans .

Manganese sulfate monohydrate can be synthesized through several methods:

- Direct Reaction: Manganese dioxide can be reacted with sulfur dioxide and water to produce manganese sulfate monohydrate:

- Combination of Salts: Mixing potassium permanganate with sodium bisulfate and hydrogen peroxide also yields manganese sulfate monohydrate .

Manganese sulfate monohydrate has diverse applications:

- Agriculture: It is widely used as a micronutrient fertilizer to correct manganese deficiency in soils .

- Animal Feed: It serves as an additive in animal feed to ensure adequate manganese intake for livestock .

- Chemical Manufacturing: The compound is utilized in the production of various chemicals, including batteries and pigments .

Research indicates that manganese sulfate monohydrate interacts with various biological systems. Its role in enzyme activation suggests that it may influence metabolic pathways significantly. Studies have also shown that excess manganese can lead to toxicity, particularly affecting neurological functions, highlighting the importance of balanced intake .

Manganese sulfate monohydrate shares similarities with several other manganese compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Hydration State | Key Uses | |||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Manganese(II) sulfate | MnSO₄ | Anhydrous | Fertilizer, animal feed | |||||||||||||||||||||||||||||||

| Manganese(II) sulfate tetrahydrate | MnSO₄·4H₂O | Tetrahydrate | Used similarly but less common than monohydrate | |||||||||||||||||||||||||||||||

| Manganese(II) oxide | MnO | Anhydrous | Catalyst in

Historical Evolution of Scientific InvestigationManganese sulfate monohydrate’s scientific journey began in the early 19th century with its identification as a mineral hydrate. The naturally occurring form, szmikite, was first documented in Romania and later recognized as MnSO₄·H₂O. Industrial production escalated in the mid-20th century, driven by demand for manganese in steelmaking and fertilizers. By 2005, global production reached 260,000 tonnes, primarily for agricultural soil remediation and battery precursor synthesis. Early studies focused on its crystallography and hydration states. X-ray diffraction revealed monoclinic crystal structures for the monohydrate, with manganese ions in an octahedral coordination sphere bridged by sulfate anions and water molecules. These findings laid the groundwork for modern applications in materials science. Contemporary Research ParadigmsRecent research prioritizes purity optimization, environmental safety, and advanced applications: High-Purity Synthesis for Lithium-Ion BatteriesElectrolytic manganese dioxide (EMD), critical for lithium-ion batteries, requires ultra-pure MnSO₄·H₂O (>99.5%). Innovations include:

Toxicological ProfilingThe National Toxicology Program (NTP) conducted 2-year rodent studies, revealing dose-dependent nephrotoxicity and hepatic manganese accumulation at 15,000 ppm dietary levels. Chronic exposure correlated with parathyroid hyperplasia and vascular mineralization. Phase Equilibrium StudiesTernary systems (MnSO₄–MgSO₄–H₂O) at 303.15 K exhibit three crystalline regions, guiding industrial crystallization processes. Solubility data align with predictive models, enabling efficient resource recovery from mixed sulfate brines. Cross-disciplinary Significance in Materials ScienceManganese sulfate monohydrate bridges multiple disciplines: Coordination Sphere Characterization and Bonding AnalysisThe manganese(II) cation in MnSO₄·H₂O exhibits a distorted octahedral coordination geometry, with four oxygen atoms from sulfate groups and two aquo ligands forming the primary coordination sphere [1]. X-ray crystallography of synthetic samples shows bond lengths ranging from 2.12–2.24 Å for Mn-O(sulfate) and 2.19–2.25 Å for Mn-O(water), indicating moderate Jahn-Teller distortion [2] [4]. Comparative analysis of natural szmikite minerals reveals a monoclinic crystal system (space group A2/a) with unit cell parameters a = 7.758 Å, b = 7.712 Å, c = 7.126 Å, and β = 115.85° [4]. The sulfate tetrahedra demonstrate characteristic S-O bond lengths of 1.47–1.51 Å, with O-S-O angles deviating from ideal tetrahedral values by ±3.5° due to hydrogen bonding interactions with lattice water [2]. Fourier-transform infrared spectroscopy confirms these structural features through ν~1~(SO₄²⁻) symmetric stretching at 980 cm⁻¹ and δ(H₂O) bending modes at 1635 cm⁻¹ [2]. Table 1: Comparative Lattice Parameters of MnSO₄·H₂O Variants

Crystallization Kinetics and Nucleation StudiesIsothermal thermogravimetric analysis reveals a two-stage dehydration mechanism for MnSO₄·4H₂O precursors. The first dehydration step (loss of 2 H₂O) occurs at 172°C with activation energy E~a~ = 98 kJ/mol, followed by a second step at 340°C (E~a~ = 112 kJ/mol) [6]. The Avrami exponent n = 1.2–1.5 suggests diffusion-controlled nucleation during recrystallization to the monohydrate phase [6]. Slow evaporation techniques (0.5 mL/day) produce single crystals with maximum dimensions of 1.15 × 0.3 × 0.1 cm³ within 18 days [2]. Nucleation density decreases exponentially with increasing saturation index (SI), following the relationship: $$ N = 1.4 \times 10^5 \cdot e^{-0.67SI} $$ where N represents nucleation sites per cm³ [2]. Seeding experiments demonstrate a 40% reduction in induction time when using pre-formed monohydrate microcrystals as heterogeneous nucleation sites. Morphological Engineering and Control MechanismsL-lysine doping induces significant morphological changes, transforming dendritic growth patterns into prismatic habits. At 2 wt% dopant concentration, the aspect ratio (length/width) increases from 3.8 ± 0.5 to 7.2 ± 1.1, while lattice parameters shift to a = 0.5297 Å, b = 2.104 Å, c = 0.5169 Å [2]. This anisotropic growth arises from selective binding of lysine's ε-amino group to {101} crystal faces, as confirmed by atomic force microscopy showing 0.45 nm surface step heights matching the lysine molecular diameter [2]. Table 2: Dopant Effects on Crystal Properties

Rhodochrosite (manganese carbonate, MnCO₃) represents the most abundant naturally occurring manganese mineral, serving as a primary feedstock for manganese sulfate monohydrate production. The rhodochrosite-based conversion pathways have undergone significant development to optimize extraction efficiency and product purity [1] [2]. The fundamental chemical process involves the dissolution of rhodochrosite in sulfuric acid solution, following the reaction: MnCO₃ + H₂SO₄ → MnSO₄ + H₂O + CO₂. This process typically operates at temperatures ranging from 50-80°C with pH maintained between 1-3 to ensure complete dissolution [1] [3]. Research has demonstrated that manganese recovery rates of 95-98% can be achieved through optimized leaching conditions [4]. Advanced methodologies incorporate multi-stage processing to enhance purity levels. The initial leaching stage involves grinding rhodochrosite ore to particle sizes below 0.1 mm, followed by reaction with sulfuric acid at controlled temperature and pH conditions [1]. Subsequent purification stages utilize precipitation methods to remove calcium, magnesium, and other alkaline earth metals that dissolve concurrently with manganese [1]. A significant breakthrough in rhodochrosite processing involves the use of sodium carbonate precipitation under alkaline conditions at 30-80°C. This method generates manganese carbonate precipitate while effectively removing sodium ions and most calcium, magnesium, and heavy metal ions from the solution [1]. The precipitated manganese carbonate is then redissolved in sulfuric acid to produce high-purity manganese sulfate solution. Recent research has explored the catalytic effects of iron minerals on rhodochrosite oxidation. Studies have shown that the presence of goethite (α-FeOOH) significantly accelerates rhodochrosite oxidation by dissolved oxygen, completing the conversion process in 7 days compared to 28 days without catalysts [2]. This heteroepitaxial growth mechanism results in the formation of groutite (α-MnOOH)-like manganese oxides on goethite surfaces [2]. The environmental implications of rhodochrosite-based processing have been thoroughly investigated. The process generates carbon dioxide as a byproduct, but this can be captured and utilized in other industrial applications [5]. Furthermore, the formation of rhodochrosite from manganese oxide reduction under anoxic conditions demonstrates the reversible nature of these chemical transformations in natural systems [5]. Electrolytic Manganese Oxidation ProcessesElectrolytic manganese oxidation represents a sophisticated approach to producing high-purity manganese sulfate monohydrate, particularly for electronic-grade applications. The process involves the controlled oxidation of manganese(II) ions at platinum or carbon electrodes under specific electrochemical conditions [6] [7]. The fundamental electrochemical reaction occurs at the anode: Mn²⁺ + 2H₂O → MnO₂ + 4H⁺ + 2e⁻. This reaction is typically conducted at temperatures between 20-25°C with current densities of 5-10 A/dm² for the anode and 10 A/dm² for the cathode [8]. The electrolyte composition consists of manganese sulfate at concentrations of 300-500 g/L and sulfuric acid at 180-200 g/L [8]. Research has identified several critical factors affecting the current efficiency of electrolytic manganese oxidation. The primary challenges include oxygen evolution at the anode, diffusion and electromigration of Mn⁴⁺ ions to the cathode, and incomplete transformation of generated Mn⁴⁺ ions [8]. These factors can significantly reduce current efficiency, particularly when iron, copper, and other variable valence ions are present as impurities [8]. Advanced electrolytic processes incorporate sophisticated control systems to maintain optimal operating conditions. The electrode distance is typically maintained at 30 mm to minimize resistance while preventing short circuits [8]. Temperature control is critical, as elevated temperatures can reduce current efficiency and promote unwanted side reactions [8]. The kinetics of electrolytic manganese oxidation have been extensively studied using rotating electrode techniques. Research has shown that the oxidation process follows first-order kinetics with respect to manganese(II) concentration, with reaction orders varying based on sulfate ion concentration [6]. The process involves formation of intermediate manganese(III) species before complete oxidation to manganese(IV) [6]. Recent developments in electrolytic manganese removal from acid mine drainage have demonstrated the versatility of this technology. Studies have shown that manganese can be effectively removed from acidic solutions through electrolytic oxidation, with removal rates exceeding 93% achieved within 2 hours of operation [7]. The process produces manganese dioxide deposits on the anode surface, which can be subsequently processed to produce manganese sulfate monohydrate [7]. The environmental advantages of electrolytic processes include the production of high-purity products with minimal chemical additives and the potential for energy recovery through proper system design [9]. However, the high energy consumption (up to 10,000 kWh/t of product) represents a significant economic and environmental consideration [10]. Advanced Purification MethodologiesAdvanced purification methodologies for manganese sulfate monohydrate production focus on achieving ultra-high purity levels required for electronic and battery-grade applications. These methodologies incorporate multiple sequential purification steps to systematically remove specific impurity categories [11] [12] [13]. Hydrogen peroxide oxidation serves as a primary purification method for removing iron and other heavy metals. The process operates at pH 3-5 and temperatures of 60-90°C, achieving removal efficiencies of 95-99% for iron impurities [13]. The oxidation mechanism involves the conversion of Fe²⁺ to Fe³⁺, followed by precipitation as iron hydroxide under controlled pH conditions [13]. Fluoride ion precipitation represents a highly effective method for removing alkaline earth metal impurities, particularly calcium and magnesium. This process involves the addition of sodium fluoride to precipitate calcium fluoride and magnesium fluoride, which are subsequently separated through filtration [14] [15]. The removal efficiency for calcium and magnesium typically ranges from 90-95%, with operating pH maintained between 6-8 [14]. Multi-stage crystallization and recrystallization techniques provide the highest level of purification, achieving purity levels of 99.99% or higher. The process involves controlled evaporation of manganese sulfate solutions followed by selective crystallization at specific temperature and pH conditions [13] [16]. This methodology can achieve impurity removal efficiencies of 99-99.9% for all categories of impurities [13]. Ion exchange purification methods utilize selective resin systems to remove specific ionic impurities. Cation exchange resins effectively remove heavy metal ions, while anion exchange resins can remove sulfate and chloride impurities [17]. The process operates at ambient temperature with residence times of 2-4 hours, achieving removal efficiencies of 90-98% for targeted impurities [17]. Activated carbon treatment serves as a final polishing step to remove organic impurities and trace contaminants. The process operates at temperatures of 25-60°C with contact times of 4-12 hours, achieving removal efficiencies of 95-99% for organic compounds [17]. The activated carbon can be regenerated through thermal treatment, making this an economically sustainable purification method [17]. Advanced analytical techniques are essential for monitoring and controlling purification processes. Inductively coupled plasma mass spectrometry (ICP-MS) provides detection limits in the parts-per-billion range for trace metal impurities, while ion chromatography enables precise measurement of ionic impurities [18] [19]. Real-time monitoring systems incorporate online spectroscopy to provide continuous feedback on purification efficiency [19]. Electronic-Grade Material Synthesis ProtocolsElectronic-grade manganese sulfate monohydrate requires exceptional purity levels (99.95-99.99%) and stringent control of physical and chemical properties. The synthesis protocols for electronic-grade materials incorporate specialized procedures to achieve these demanding specifications [17] [20]. The primary synthesis route for electronic-grade materials begins with high-purity electrolytic manganese metal as the feedstock. The metal is dissolved in industrial-grade sulfuric acid under controlled conditions, typically at temperatures of 70-90°C with continuous agitation [17]. The dissolution reaction follows: Mn + H₂SO₄ → MnSO₄ + H₂, with careful control of hydrogen gas evolution to prevent safety hazards [17]. Impurity control during synthesis involves multiple purification stages specifically designed for electronic-grade applications. Sodium fluoride treatment removes calcium and magnesium ions to levels below 10 ppm and 5 ppm respectively [17]. The process operates at pH 6-8 with precise temperature control to prevent co-precipitation of manganese compounds [17]. Crystal structure optimization for electronic-grade materials requires controlled crystallization conditions. The process involves slow evaporation of purified manganese sulfate solutions at temperatures of 70-90°C with controlled cooling rates to promote formation of highly ordered crystal structures [17]. The resulting crystals exhibit superior electrical properties and long-term stability [17]. Particle size distribution control is critical for electronic-grade applications, requiring particles in the 1-100 μm range with narrow size distribution [17]. This is achieved through controlled crystallization followed by classification using air separation or screening techniques [17]. The final product typically exhibits a d50 particle size of 20-50 μm with a span ratio below 2.0 [17]. Moisture content control for electronic-grade materials requires vacuum drying at temperatures of 85-95°C for 16-24 hours to achieve moisture levels below 0.01% [17]. The drying process must be conducted in inert atmosphere to prevent oxidation and contamination [17]. Final packaging is performed under controlled atmosphere conditions to maintain product integrity [17]. Quality control protocols for electronic-grade materials include comprehensive testing of electrical conductivity, with specifications requiring conductivity below 10 μS/cm [17]. Trace metal content is monitored using ICP-MS analysis with detection limits in the parts-per-billion range [17]. Organic impurity levels are controlled to below 1 ppm total organic carbon [17]. Scale-Up Principles and Industrial Manufacturing ResearchScale-up principles for manganese sulfate monohydrate production involve systematic translation of laboratory and pilot-scale processes to full commercial production. The scale-up process requires careful consideration of heat transfer, mass transfer, mixing efficiency, and residence time distribution [21] [22] [23]. Reactor design principles for industrial-scale production typically involve continuous stirred tank reactors (CSTR) with capacities ranging from 5,000 to 50,000 liters [21]. The reactor design must accommodate the exothermic nature of many synthesis reactions while maintaining uniform temperature distribution [21]. Heat transfer systems incorporate internal cooling coils and external heat exchangers to manage thermal conditions [21]. Mixing efficiency becomes increasingly challenging at industrial scale due to the cubic scaling of volume relative to the square scaling of heat transfer area [21]. Industrial reactors employ multiple impeller systems with optimized blade designs to ensure uniform distribution of reactants and products [21]. The power consumption for mixing typically ranges from 1-5 kW/m³ of reactor volume [21]. Mass transfer considerations in industrial-scale production focus on maintaining adequate oxygen transfer for oxidation reactions and ensuring complete dissolution of solid reactants [21]. The design incorporates multiple feed points and recirculation systems to optimize mass transfer efficiency [21]. Residence time distribution is controlled through proper reactor design and flow patterns [21]. Process control systems for industrial-scale production incorporate advanced automation and real-time monitoring capabilities. The control systems manage temperature, pH, flow rates, and composition using distributed control systems (DCS) with redundant safety systems [21]. Process analytical technology (PAT) provides continuous monitoring of product quality parameters [21]. Pilot plant studies serve as the critical bridge between laboratory research and commercial production. Recent pilot plant operations have demonstrated the feasibility of producing battery-grade manganese sulfate at scales of 40-50 kg/day [22] [23] [24]. These studies validate process parameters, equipment performance, and product quality under semi-commercial conditions [22]. Economic optimization of industrial-scale production focuses on minimizing capital expenditure (CAPEX) and operating expenditure (OPEX) while maintaining product quality standards. Recent scoping studies have identified total CAPEX requirements of approximately US$82-430 million for commercial-scale plants with capacities of 50,000-100,000 tonnes per year [22] [25]. Operating costs typically range from US$659-1,200 per tonne of product [22] [25]. Energy integration strategies for industrial-scale production include heat recovery systems, steam generation from exothermic reactions, and optimization of electrical power consumption [21]. These strategies can reduce overall energy consumption by 20-40% compared to conventional processing methods [21]. Sustainable Production ParadigmsSustainable production paradigms for manganese sulfate monohydrate focus on minimizing environmental impact while maintaining economic viability. These paradigms incorporate principles of green chemistry, circular economy, and life cycle assessment to optimize overall sustainability [26] [27] [28]. Renewable energy integration represents a cornerstone of sustainable production, with potential for 50-80% reduction in carbon dioxide emissions compared to conventional fossil fuel-based processes [20] [28]. Leading producers have demonstrated ultra-low carbon footprints of 0.5-1.8 kg CO₂ equivalent per kilogram of product through renewable energy utilization [20] [28]. Water recycling and closed-loop systems achieve 60-90% reduction in water consumption compared to conventional processes [26] [29]. The implementation involves advanced water treatment technologies including reverse osmosis, ion exchange, and evaporation systems to maintain water quality standards [26]. Closed-loop systems prevent discharge of process water and minimize environmental impact [26]. Waste minimization strategies target zero waste production through comprehensive recycling and by-product utilization [26] [29]. The selenium-free production process eliminates toxic selenium compounds, reducing environmental and health risks [29]. By-product streams are converted to value-added products including fertilizers, construction materials, and metallurgical fluxes [30]. Circular economy principles emphasize resource conservation and waste elimination throughout the production cycle [26] [27]. The ore-to-crystal (OTX) processing route minimizes material losses and maximizes resource utilization [26]. Metal-to-crystal (MTX) processing enables rapid scale-up while maintaining sustainability principles [26]. Life cycle assessment (LCA) methodologies provide comprehensive evaluation of environmental impacts from raw material extraction through end-of-life disposal [20] [28]. Recent LCA studies have demonstrated that sustainable production methods can achieve carbon footprints up to 80% lower than conventional processes [20] [28]. Green chemistry principles guide the selection of environmentally benign reagents and reaction conditions [31]. The use of hydrogen peroxide as an oxidizing agent eliminates toxic byproducts while maintaining high reaction efficiency [31]. Aqueous reaction systems eliminate organic solvents and reduce environmental impact [31]. Process intensification technologies including microwave-assisted leaching and continuous processing reduce energy consumption and improve efficiency [32]. These technologies can achieve 20-40% reduction in energy requirements while maintaining product quality standards [32]. Environmental monitoring and reporting systems provide transparency and accountability for sustainability initiatives [33]. Advanced monitoring systems track carbon emissions, water usage, waste generation, and energy consumption in real-time [33]. Regular environmental audits ensure compliance with sustainability targets and regulatory requirements [33]. Physical Description Manganese(ii) sulfate monohydrate appears as odorless pale red slightly efflorescent crystals or light pink powder. pH (5% solution) 3.7. (NTP, 1992)

PINK HYGROSCOPIC CRYSTALS. Density 2.95 (NTP, 1992)

Relative density (water = 1): 2.95 Melting Point

greater than 752 °F (NTP, 1992)

400-450 °C UNII

W00LYS4T26

Related CAS

7785-87-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 1632 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 33 of 1632 companies. For more detailed information, please visit ECHA C&L website; Of the 13 notification(s) provided by 1599 of 1632 companies with hazard statement code(s):; H373 (99.87%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]; H411 (99.87%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Health Hazard;Environmental Hazard Other CAS

10034-96-5

15244-36-7 Wikipedia

Manganese(II) sulfate monohydrate

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|